molecular formula C15H14N2O B14014287 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- CAS No. 54087-54-6

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro-

Cat. No.: B14014287
CAS No.: 54087-54-6
M. Wt: 238.28 g/mol
InChI Key: XUZIJAZCGHGONC-UHFFFAOYSA-N
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Description

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- is an organic compound belonging to the class of isoquinolinones. This compound features a 1,4-dihydro-3(2H)-isoquinolinone core substituted with a 4-aminophenyl group. Isoquinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-aminobenzaldehyde with a suitable isoquinoline derivative in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. It may also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3(2H)-Isoquinolinone, 1-(4-aminophenyl)-1,4-dihydro- stands out due to its unique structural features and the specific biological activities it exhibits. Its combination of the isoquinolinone core with a 4-aminophenyl group provides distinct chemical properties and potential therapeutic applications .

Properties

CAS No.

54087-54-6

Molecular Formula

C15H14N2O

Molecular Weight

238.28 g/mol

IUPAC Name

1-(4-aminophenyl)-2,4-dihydro-1H-isoquinolin-3-one

InChI

InChI=1S/C15H14N2O/c16-12-7-5-10(6-8-12)15-13-4-2-1-3-11(13)9-14(18)17-15/h1-8,15H,9,16H2,(H,17,18)

InChI Key

XUZIJAZCGHGONC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(NC1=O)C3=CC=C(C=C3)N

Origin of Product

United States

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